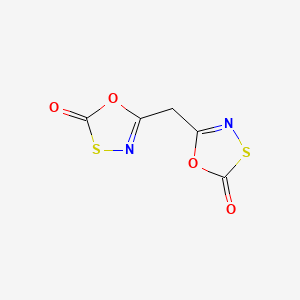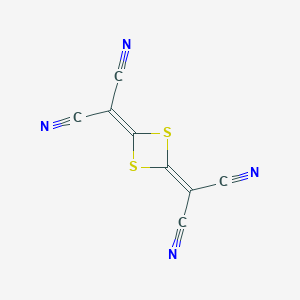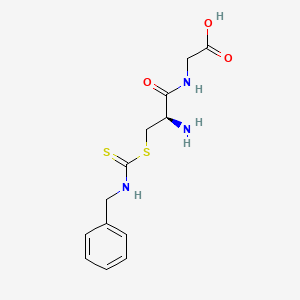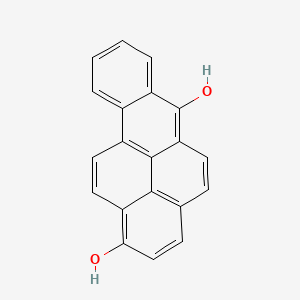
Benzo(b)pyrene-1,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(b)pyrene-1,6-diol is a derivative of benzo(b)pyrene, a polycyclic aromatic hydrocarbon (PAH). PAHs are organic compounds containing multiple aromatic rings. This compound is known for its complex structure and potential biological activities. It is a compound of interest in environmental chemistry, toxicology, and cancer research due to its potential mutagenic and carcinogenic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo(b)pyrene-1,6-diol typically involves the hydroxylation of benzo(b)pyrene. This can be achieved through various methods, including:
Chemical Hydroxylation: Using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions to introduce hydroxyl groups at specific positions on the benzo(b)pyrene molecule.
Biocatalytic Hydroxylation: Utilizing enzymes such as cytochrome P450 monooxygenases to selectively hydroxylate benzo(b)pyrene at the 1 and 6 positions.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. it can be produced on a larger scale using optimized chemical hydroxylation processes, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzo(b)pyrene-1,6-diol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the diol to its corresponding hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO₃) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of benzo(b)pyrene-1,6-quinone.
Reduction: Formation of benzo(b)pyrene-1,6-dihydroxy derivatives.
Substitution: Formation of halogenated or nitrated this compound derivatives.
Scientific Research Applications
Benzo(b)pyrene-1,6-diol has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and transformation of PAHs.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Studied for its potential role in carcinogenesis and as a biomarker for exposure to PAHs.
Industry: Used in the development of sensors and analytical methods for detecting PAHs in environmental samples.
Mechanism of Action
The mechanism of action of benzo(b)pyrene-1,6-diol involves its metabolic activation to reactive intermediates, which can form adducts with DNA and proteins. These adducts can lead to mutations and disruptions in cellular processes. The compound is metabolized by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, to form diol epoxides that are highly reactive and capable of binding to DNA .
Comparison with Similar Compounds
Benzo(b)pyrene-1,6-diol can be compared with other similar PAHs, such as:
Benzo(a)pyrene: Another well-known PAH with similar mutagenic and carcinogenic properties.
Benzo(e)pyrene: Less common but structurally similar to benzo(b)pyrene.
Dibenzopyrenes: Larger PAHs with multiple fused aromatic rings.
Indenopyrenes: PAHs with an indene moiety fused to the pyrene structure.
Naphthopyrenes: PAHs with a naphthalene moiety fused to the pyrene structure.
This compound is unique due to its specific hydroxylation pattern, which influences its reactivity and biological interactions.
Properties
CAS No. |
63148-09-4 |
|---|---|
Molecular Formula |
C20H12O2 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
benzo[b]pyrene-1,6-diol |
InChI |
InChI=1S/C20H12O2/c21-17-10-6-11-5-7-16-19-13(8-9-15(17)18(11)19)12-3-1-2-4-14(12)20(16)22/h1-10,21-22H |
InChI Key |
QYIVDRMOGWPFJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2O)C=CC5=C4C(=C(C=C5)O)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


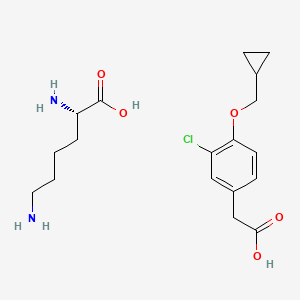
![1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-one](/img/structure/B14518824.png)
![1-[(5Z)-6-Phenyl-3,4-dihydro-1,5-benzodiazocin-1(2H)-yl]ethan-1-one](/img/structure/B14518828.png)
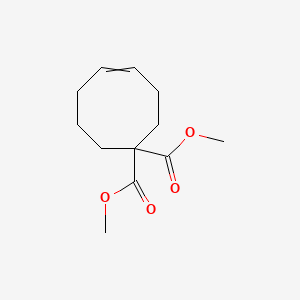

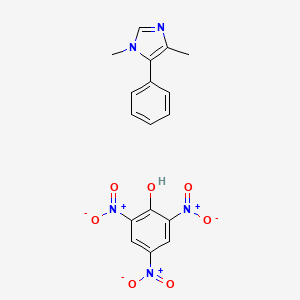
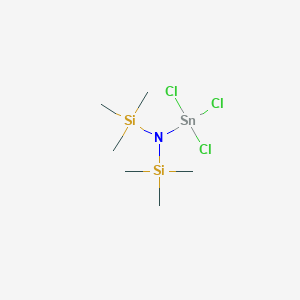
![2,2,2-Trichloro-1-(4H-imidazo[1,2-d]tetrazol-4-yl)ethan-1-one](/img/structure/B14518852.png)

